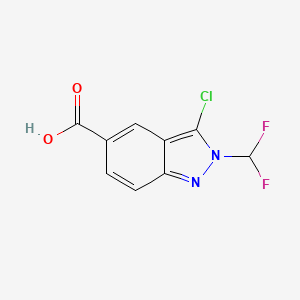
3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and difluoromethyl groups in the structure of this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under suitable reaction conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the chloro and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular pathways involved may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)-2H-indazole-5-carboxylic acid: Lacks the chloro group but shares the indazole core and difluoromethyl group.
3-Chloro-2-methyl-2H-indazole-5-carboxylic acid: Contains a methyl group instead of the difluoromethyl group.
3-Chloro-2-(trifluoromethyl)-2H-indazole-5-carboxylic acid: Contains a trifluoromethyl group instead of the difluoromethyl group.
Uniqueness
3-Chloro-2-(difluoromethyl)-2H-indazole-5-carboxylic acid is unique due to the combination of the chloro and difluoromethyl groups, which confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C9H5ClF2N2O2 |
|---|---|
Molecular Weight |
246.60 g/mol |
IUPAC Name |
3-chloro-2-(difluoromethyl)indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClF2N2O2/c10-7-5-3-4(8(15)16)1-2-6(5)13-14(7)9(11)12/h1-3,9H,(H,15,16) |
InChI Key |
LRKTUISFALWCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(C(=C2C=C1C(=O)O)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


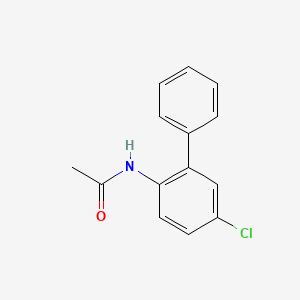
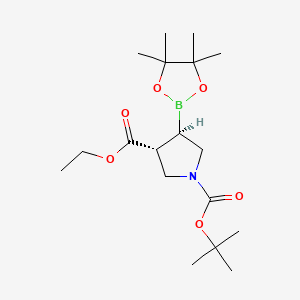
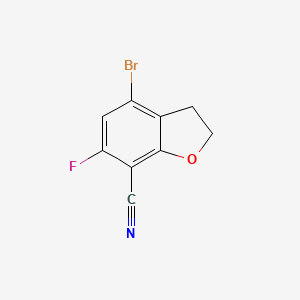
![(2R,4S)-N-[2-chloro-1-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13913624.png)
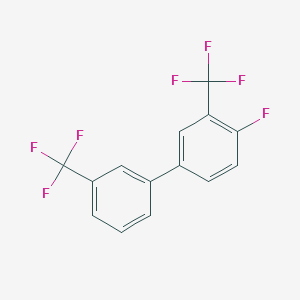
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)
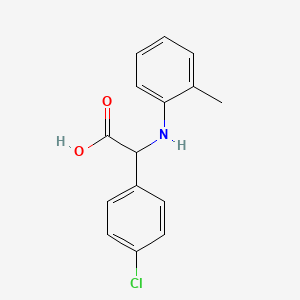
![5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid](/img/structure/B13913640.png)

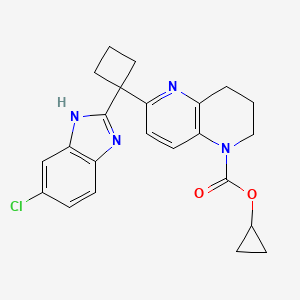
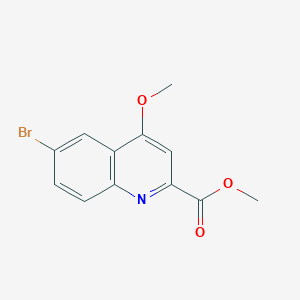
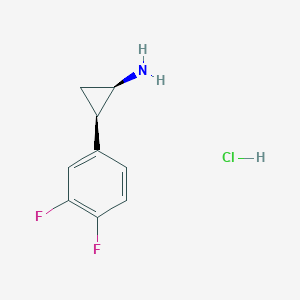
![Methyl [(phenacylcyanocarbonimidodithioyl)methyl]cyanocarbonimidodithioate](/img/structure/B13913671.png)

